Desoxymetasone Impurity A
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Overview
Description
. This impurity is often analyzed and monitored in pharmaceutical formulations to ensure the purity and efficacy of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desoxymetasone Impurity A involves the fluorination and hydroxylation of specific steroidal precursors. The process typically includes the following steps:
Fluorination: Introduction of a fluorine atom at the 9th position of the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at the 11th and 21st positions.
Methylation: Introduction of a methyl group at the 16th position.
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure high purity and consistency. The process involves:
Reactor Setup: Using high-pressure reactors to facilitate the fluorination and hydroxylation reactions.
Purification: Employing chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate and purify the impurity.
Quality Control: Conducting rigorous quality control tests to ensure the impurity meets pharmacopeial standards.
Chemical Reactions Analysis
Types of Reactions: Desoxymetasone Impurity A undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products Formed: The major products formed from these reactions include various hydroxylated and fluorinated steroidal derivatives, which are analyzed for their pharmacological properties .
Scientific Research Applications
Desoxymetasone Impurity A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Studied for its biological activity and potential effects on cellular processes.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of desoxymetasone formulations.
Industry: Utilized in the quality control and assurance processes of pharmaceutical manufacturing
Mechanism of Action
The precise mechanism of action of Desoxymetasone Impurity A is not well-documented. it is believed to exert effects similar to desoxymetasone, which acts by inducing the production of phospholipase A2 inhibitory proteins (lipocortins). These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Desoxymetasone: The parent compound, used as a potent topical corticosteroid.
Betamethasone: Another corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: A corticosteroid used for similar dermatological conditions.
Comparison: Desoxymetasone Impurity A is unique due to its specific fluorination and hydroxylation pattern, which distinguishes it from other corticosteroids. This uniqueness is crucial for its identification and analysis in pharmaceutical formulations .
Properties
Molecular Formula |
C21H25FO4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25FO4/c1-19-10-18(26)21(22)15(14(19)5-6-16(19)17(25)11-23)4-3-12-9-13(24)7-8-20(12,21)2/h6-9,14-15,18,23,26H,3-5,10-11H2,1-2H3/t14-,15-,18-,19-,20-,21-/m0/s1 |
InChI Key |
UAEUTSQWOUBCLN-XRYUJSLGSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@@]43C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC43C)F)O |
Origin of Product |
United States |
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